ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of multiple functional groups in this compound makes it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
Formation of the 1,2,3-triazole ring: This can be achieved through a click chemistry approach, such as the Huisgen cycloaddition between an azide and an alkyne.
Introduction of the oxadiazole moiety: This step may involve the reaction of a suitable precursor with hydrazine derivatives under controlled conditions.
Functionalization with the hydroxyethylthio group: This can be done through nucleophilic substitution reactions using appropriate thiol reagents.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their broad spectrum of biological activities.
Oxadiazole derivatives: Often used in medicinal chemistry for their antimicrobial and anticancer properties.
Thioether-containing compounds: Investigated for their potential as bioactive molecules.
Uniqueness
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxyethyl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical reactions and potential applications. Its structure enables it to interact with various biological targets, making it a versatile compound for scientific research.
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(2-hydroxyethylsulfanylmethyl)triazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4S/c1-2-19-10(18)7-6(5-21-4-3-17)16(15-12-7)9-8(11)13-20-14-9/h17H,2-5H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSWRQXYJTXPNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)CSCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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